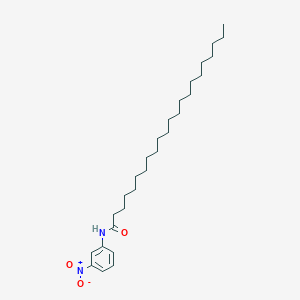![molecular formula C30H14N4O5S2 B11542169 5,5'-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11542169.png)
5,5'-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione] est un composé organique complexe appartenant à la classe des benzothiazoles. Les benzothiazoles sont des composés hétérocycliques aromatiques contenant à la fois du soufre et de l'azote dans leur structure.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5,5’-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione] implique généralement la réaction de la 2-mercaptoaniline avec des chlorures d'acide. La réaction générale peut être représentée comme suit :
C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O
Cette réaction forme le cycle benzothiazole, qui est un élément clé du composé .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés. Des techniques telles que l'irradiation par micro-ondes, les réactions multicomposantes à un seul pot et l'hybridation moléculaire sont couramment utilisées pour améliorer l'efficacité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions
5,5’-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione] subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés thiols correspondants.
Substitution : Le cycle benzothiazole peut subir des réactions de substitution, en particulier au niveau des atomes d'azote et de soufre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) ou l'acétonitrile .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés benzothiazoles substitués .
Applications de la recherche scientifique
5,5’-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione] a de nombreuses applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde fluorescente pour l'imagerie biologique.
Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber certaines enzymes.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 5,5’-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione] implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé est connu pour inhiber certaines enzymes en se liant à leurs sites actifs, empêchant ainsi leur fonction normale. Cette inhibition peut entraîner divers effets biologiques, tels que la suppression de la croissance des cellules cancéreuses .
Applications De Recherche Scientifique
2-(1,3-Benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
1,3-Benzothiazole : Un dérivé benzothiazole plus simple présentant des propriétés chimiques similaires.
2-Mercaptobenzothiazole : Un autre dérivé benzothiazole couramment utilisé dans l'industrie du caoutchouc.
Benzoxazole : Un composé apparenté où l'atome de soufre est remplacé par un atome d'oxygène.
Unicité
Sa capacité à subir diverses réactions chimiques et son potentiel en tant que sonde fluorescente et agent anticancéreux en font un composé précieux pour la recherche scientifique et les applications industrielles .
Propriétés
Formule moléculaire |
C30H14N4O5S2 |
|---|---|
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-5-[2-(1,3-benzothiazol-2-yl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C30H14N4O5S2/c35-25-17-11-9-15(13-19(17)27(37)33(25)29-31-21-5-1-3-7-23(21)40-29)39-16-10-12-18-20(14-16)28(38)34(26(18)36)30-32-22-6-2-4-8-24(22)41-30/h1-14H |
Clé InChI |
YPPGXLBIFDZMOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=NC8=CC=CC=C8S7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542102.png)
![1-[4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B11542110.png)
![N-[(E)-(2-methoxyphenyl)methylidene]-5-(quinolin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B11542125.png)
![methyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11542130.png)
![2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542134.png)
![N'-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide](/img/structure/B11542138.png)

![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11542145.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11542146.png)
![4-Chloro-2-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11542149.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542158.png)
![3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11542166.png)
